molecular formula C8H16N2O4S B1589014 1-Butyl-3-methylimidazolium hydrogen sulfate CAS No. 262297-13-2

1-Butyl-3-methylimidazolium hydrogen sulfate

Cat. No. B1589014
M. Wt: 236.29 g/mol
InChI Key: KXCVJPJCRAEILX-UHFFFAOYSA-M
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Description

1-Butyl-3-methylimidazolium hydrogen sulfate is an acidic ionic liquid . It is a greener alternative product with safer solvents and auxiliaries . It is colorless to light yellow solid, soluble in water and organic solvents such as acetonitrile and methanol . It is thermally stable and has good chemical stability .


Molecular Structure Analysis

The empirical formula of 1-Butyl-3-methylimidazolium hydrogen sulfate is C8H16N2O4S . The molecular weight is 236.29 . The SMILES string is OS( [O-]) (=O)=O.CCCCn1cc [n+] ©c1 .


Chemical Reactions Analysis

1-Butyl-3-methylimidazolium hydrogen sulfate can be used as an additive to accelerate current efficiency, lower power consumption, and enhance the surface morphology during the electrodeposition of zinc from acidic sulfate solutions . It can also be used as a catalyst for the preparation of 1,8-dioxo-octahydroxanthenes .


Physical And Chemical Properties Analysis

The density, viscosity, refractive index, heat capacity, heat of dilution, ionic conductivity, and electrochemical stability of 1-Butyl-3-methylimidazolium hydrogen sulfate were measured at room temperature or over a temperature range of 293.2 to 323.2 K .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

1-Butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO4) has been widely used as an efficient and reusable acidic ionic liquid catalyst in various organic synthesis processes. It demonstrates excellent performance in the formylation of alcohols with ethyl formate, yielding good to excellent results at room temperature (Niknam, Zolfigol, Saberi, & Khonbazi, 2009). Additionally, it catalyzes the synthesis of 1,8-dioxo-octahydroxanthenes, with excellent yields in short reaction times (Niknam & Damya, 2009).

Synthesis of Dihydropyrimidinones and Selenoxo DHPMs

This ionic liquid has been employed in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones or 2-selenoxo DHPMs in a Biginelli type multi-component reaction, significantly reducing reaction time and yielding products in good to high yields (Mohammadi, Behbahani, Marandi, & Mirza, 2020).

Biofuel Production

The compound has been utilized as a solvent and acid catalyst for in-situ extractive transesterification of wet Nannochloropsis with methanol, a process crucial for biodiesel production. It yields a high crude biodiesel yield of about 95.28% under optimal conditions (Sun et al., 2017).

Pharmaceutical and Drug Discovery Research

[bmim]HSO4 has been loaded on graphene oxide and employed as a green, solid nanocatalyst for the preparation of polysubstituted pyrroles, some of which are fluorinated and significant in pharmaceutical and drug discovery research (Shekarchi & Behbahani, 2020).

Physicochemical Property Studies

Studies on the physicochemical properties of 1-butyl-3-methylimidazolium hydrogen sulfate, like its hygroscopic property, density, viscosity, melting point, and electrical conductivity, have provided valuable insights into the behavior of ionic liquids (Grishina, Ramenskaya, Gruzdev, & Kraeva, 2013).

Desulfurization Processes

This ionic liquid has been effectively used as an extractant and catalyst in the desulfurization process of diesel, showing high efficacy in sulfur removal from diesel fuel (Gao, Guo, Xing, Zhao, & Liu, 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Ionic liquids like 1-Butyl-3-methylimidazolium hydrogen sulfate are being explored for their potential applications in various fields. For instance, they can be used in the fabrication of lithium-ion batteries, enabling the formation of greener and sustainable batteries for electrical energy storage .

properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.H2O4S/c1-3-4-5-10-7-6-9(2)8-10;1-5(2,3)4/h6-8H,3-5H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCVJPJCRAEILX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047971
Record name 1-Butyl-3-methylimidazolium hydrogensulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-methylimidazolium hydrogen sulfate

CAS RN

262297-13-2
Record name 1-Butyl-3-methylimidazolium hydrogensulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-3-methylimidazolium hydrogen sulfate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,160
Citations
Q Zhang, Y Hua - Journal of Applied Electrochemistry, 2009 - Springer
… The present study investigates the effects of 1-butyl-3-methylimidazolium hydrogen sulfate-[BMIM]HSO 4 on the morphology of cathodic deposits and evaluates the kinetic parameters of …
Number of citations: 0 link.springer.com
K Niknam, M Damya - Journal of the Chinese Chemical Society, 2009 - Wiley Online Library
… 1-Butyl-3-methylimidazolium hydrogen sulfate [bmim]HSO4 as an acidic ionic liquid was prepared and used as a catalyst for the synthesis of 1,8-dioxo-octahydroxanthenes in excellent …
Number of citations: 0 onlinelibrary.wiley.com
J Mao, B Heck, G Reiter, MP Laborie - Carbohydrate polymers, 2015 - Elsevier
… on near theoretical yield production of cellulose I nanocrystals (CNCs) using a two-step hydrolysis with the mildly acidic ionic liquid (IL) 1-butyl-3-methylimidazolium hydrogen sulfate ([…
Number of citations: 0 www.sciencedirect.com
S Peleteiro, AM da Costa Lopes… - Industrial & …, 2015 - ACS Publications
The acidic 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim][HSO 4 ]) ionic liquid was explored as both a reaction medium and a catalyst in the furfural production from xylose. …
Number of citations: 0 pubs.acs.org
Y Sun, P Cooke, HK Reddy, T Muppaneni… - Energy Conversion and …, 2017 - Elsevier
… The effects of reaction temperature, reaction time, and mass ratio of wet algae to 1-butyl-3-methylimidazolium hydrogen sulfate on crude biodiesel yield were investigated. The reaction …
Number of citations: 0 www.sciencedirect.com
Q Zeng, J Zhang, H Cheng, L Chen, Z Qi - RSC advances, 2017 - pubs.rsc.org
… In this work, the corrosion behavior of two typical metals, namely mild steel and stainless steel, in 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM]HSO 4 ) IL systems for …
Number of citations: 0 pubs.rsc.org
H Tajik, K Niknam, F Parsa - Journal of the Iranian Chemical Society, 2009 - Springer
… Thus, in this paper we report the in situ generation of HNO3 by using a mild nitrating agent including a combination of 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim][HSO4]) as …
Number of citations: 0 link.springer.com
X He, Q Zhu, B Hou, C Li, Y Jiang, C Zhang… - Surface and Coatings …, 2015 - Elsevier
… The electrochemical behavior of trivalent chromium reduction from 1-butyl-3-methylimidazolium-hydrogen sulfate ([BMIM]HSO 4 ) ionic liquid is investigated. The result of cyclic …
Number of citations: 0 www.sciencedirect.com
H Tajik, K Niknam, M Sarrafan - Synthetic Communications, 2011 - Taylor & Francis
… reports on the use of acidic ionic liquids in organic synthesis, [ 9 ] herein we report the synthesis of quinoline derivatives in the presence of 1-butyl-3-methylimidazolium hydrogen sulfate …
Number of citations: 0 www.tandfonline.com
B Mohammadi, FK Behbahani… - … , Sulfur, and Silicon …, 2020 - Taylor & Francis
Abstract 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO 4 ]) as a non-halogenated ionic liquid (IL) was used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and …
Number of citations: 0 www.tandfonline.com

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